molecular formula C35H46FN5O9S B1684564 Danoprevir CAS No. 850876-88-9

Danoprevir

Número de catálogo B1684564
Número CAS: 850876-88-9
Peso molecular: 731.8 g/mol
Clave InChI: ZVTDLPBHTSMEJZ-QIFYYAQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Danoprevir (also known as ITMN-191, RG-7227) is an orally available 15-membered macrocyclic peptidomimetic inhibitor of NS3/4A HCV protease . It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties . Danoprevir is a clinical candidate based on its favorable potency profile against multiple HCV genotypes 1–6 and key mutants .


Molecular Structure Analysis

Danoprevir has a molecular formula of C35H46FN5O9S and a molar mass of 731.84 g·mol−1 . It contains acylsulfonamide, fluoroisoindole, and tert-butyl carbamate moieties .


Chemical Reactions Analysis

Danoprevir inhibits the NS3 protease active site through a two-step binding mechanism involving an initial collision complex rapidly isomerizing to a highly stable complex displaying unusually slow dissociation .


Physical And Chemical Properties Analysis

Danoprevir has a molecular formula of C35H46FN5O9S and a molar mass of 731.83 . The density of Danoprevir is 1.4±0.1 g/cm3 .

Mecanismo De Acción

Target of Action

Danoprevir primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . This protease is a crucial component of the HCV replication process and plays a significant role in suppressing the host’s response to viral infection .

Mode of Action

Danoprevir acts as an inhibitor of the HCV NS3/4A protease . It binds to the active site of the protease through a two-step binding mechanism, involving an initial collision complex rapidly isomerizing to a highly stable complex displaying unusually slow dissociation . This inhibitory action disrupts the normal functioning of the protease, thereby impeding the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Danoprevir is the HCV replication pathway. By inhibiting the NS3/4A protease, Danoprevir disrupts the replication of the HCV, which in turn affects the downstream effects of viral proliferation within the host organism .

Result of Action

The molecular effect of Danoprevir’s action is the inhibition of the HCV NS3/4A protease, which results in a significant rapid decline in HCV RNA levels . On a cellular level, effective treatment with Danoprevir may reduce hepatic inflammation .

Action Environment

The efficacy and stability of Danoprevir can be influenced by various environmental factors. For instance, Danoprevir is a substrate of CYP3A, and its exposure can be boosted by coadministration with the CYP3A inhibitor/inducer ritonavir . This interaction is crucial for maintaining virological response and improving tolerability . Additionally, the presence of other medications and the patient’s overall health status can also influence the action and efficacy of Danoprevir .

Safety and Hazards

When handling Danoprevir, it is advised to avoid dust formation, breathing vapors, mist, gas, or dust. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

In the foreseeable future, pan-genotypic direct-acting antivirals with better clinical efficacy and fewer adverse events will be available to treat HCV infections worldwide .

Propiedades

IUPAC Name

[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23-,27+,28+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDLPBHTSMEJZ-JSZLBQEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46FN5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Danoprevir is a NS3/4A protease inhibitor. The HCV NS3/4A protease is an attractive drug target because of its potential involvement in viral replication and suppressive effects on host response to viral infection. Inhibitors of the HCV protease, such as Danoprevir, represent a promising new class of drugs for HCV.
Record name Danoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Danoprevir

CAS RN

850876-88-9
Record name Danoprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850876-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danoprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850876889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danoprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANOPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911Z9PCQ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danoprevir
Reactant of Route 2
Danoprevir
Reactant of Route 3
Reactant of Route 3
Danoprevir
Reactant of Route 4
Danoprevir
Reactant of Route 5
Danoprevir
Reactant of Route 6
Danoprevir

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.